molecular formula C15H15FN2O4S B2848542 2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide CAS No. 617696-78-3

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide

Cat. No. B2848542
CAS RN: 617696-78-3
M. Wt: 338.35
InChI Key: BDULWDOZXXYGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FSPP and is commonly used as a tool compound to study the activity of enzymes that are involved in various biological processes.

Mechanism of Action

FSPP inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to be a competitive inhibitor of carbonic anhydrases and a non-competitive inhibitor of histone deacetylases.
Biochemical and physiological effects:
FSPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FSPP in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, which makes it a useful tool compound for studying enzyme activity. However, one limitation of using FSPP is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on FSPP, including the identification of new enzyme targets, the development of more potent and selective inhibitors, and the investigation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of FSPP and its potential for off-target effects.

Synthesis Methods

The synthesis of FSPP involves the reaction of 4-fluoroanisole with 4-aminobenzenesulfonamide in the presence of a catalyst. The resulting product is then reacted with 2-bromo-N-(4-sulfamoylphenyl)propanamide to produce FSPP.

Scientific Research Applications

FSPP has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and drug discovery. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrases and histone deacetylases.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-10(22-13-6-2-11(16)3-7-13)15(19)18-12-4-8-14(9-5-12)23(17,20)21/h2-10H,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDULWDOZXXYGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide

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